![molecular formula C19H18F3IN2O3S B1527172 (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate CAS No. 1452577-07-9](/img/structure/B1527172.png)
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate
Overview
Description
(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate is a useful research compound. Its molecular formula is C19H18F3IN2O3S and its molecular weight is 538.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial Applications : A study by Alsaedi et al. (2019) demonstrated the synthesis of novel pyrazolopyrimidines with significant antimicrobial activities. These compounds, which share structural similarities with the pyrazole moiety in 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)(phenyl)-iodonium trifluoromethanesulfonate, exhibited activity exceeding that of reference drugs.
Chemical Properties and Applications
- Self-Assembly and Metal Complex Formation : Hartshorn and Steel (1997) investigated the self-assembly and X-ray structure of a metallosupramolecular cage involving a pyrazol-1-ylmethyl compound Hartshorn & Steel, 1997. This research highlights the potential of similar pyrazole derivatives, like the one , in forming complex structures with metals.
Advanced Materials and Catalysis
- Catalysis in Organic Synthesis : The work of Karimi-Jaberi et al. (2012) on 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for synthesizing pyrazol-5-ols Karimi-Jaberi et al., 2012 is relevant for understanding the catalytic applications of similar pyrazole compounds.
Nanotechnology and Materials Science
- Magnetic Nanocatalysts : Elhamifar et al. (2018) reported on magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst for synthesizing tetrahydrobenzo[b]pyrans Elhamifar et al., 2018. This study's focus on sulfonic acid derivatives provides insights into the potential nanotechnological applications of related sulfonate compounds.
properties
IUPAC Name |
(1-benzyl-3,5-dimethylpyrazol-4-yl)-phenyliodanium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN2.CHF3O3S/c1-14-18(19-17-11-7-4-8-12-17)15(2)21(20-14)13-16-9-5-3-6-10-16;2-1(3,4)8(5,6)7/h3-12H,13H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLNMAYKTXVDTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)[I+]C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3IN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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